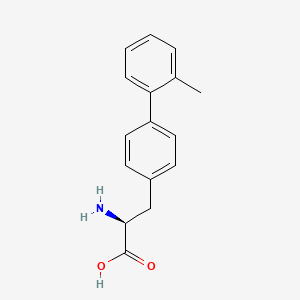
4-(2-Methylphenyl)-L-phenylalanine
Descripción general
Descripción
4-(2-Methylphenyl)-L-phenylalanine, also known as Methylphenidate, is a psychostimulant medication that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a derivative of phenylalanine and acts as a central nervous system (CNS) stimulant, increasing the levels of dopamine and norepinephrine in the brain.
Aplicaciones Científicas De Investigación
Enzymatic Catalysis and Clinical Applications
- Phenylalanine Ammonia-Lyase (PAL) : PAL, an enzyme catalyzing the transformation of L-phenylalanine to trans-cinnamic acid, has significant clinical and biotechnological applications. Its ability to break down L-phenylalanine is utilized in treating the genetic condition phenylketonuria. PAL's role in the production of optically pure L-phenylalanine, a precursor for the sweetener aspartame, also highlights its industrial significance (MacDonald & D'Cunha, 2007).
Production and Optimization in Microbial Systems
- Enhanced L-Phenylalanine Production : Research focusing on the shikimate pathway in E. coli has identified key enzymes that when overexpressed, can significantly increase L-phenylalanine yield. This approach includes increasing the concentrations of specific enzymes, demonstrating a method to identify bottlenecks in metabolic pathways to improve product yield (Ding et al., 2016).
- Metabolic Engineering in Escherichia coli : Techniques like inactivating the phosphotransferase transport system and overexpressing certain enzymes have shown promising results in improving L-phenylalanine synthesis from glucose in E. coli. This study provides insights into strategies for enhancing the yield of L-phenylalanine using metabolic engineering (Báez-Viveros et al., 2004).
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-(2-methylphenyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-4-2-3-5-14(11)13-8-6-12(7-9-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGOGZMACBMWOF-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-L-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1509445.png)

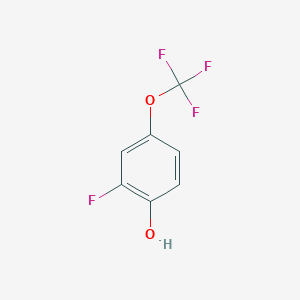
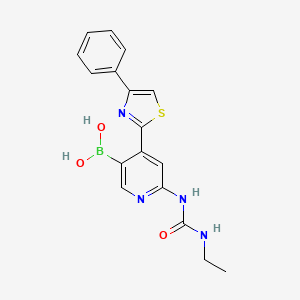
![Methyl 7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1509473.png)
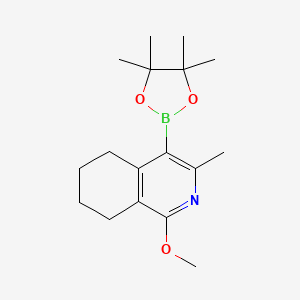
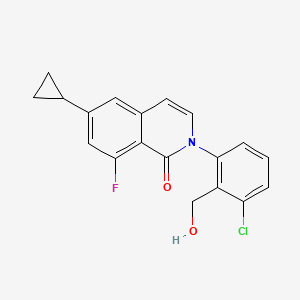
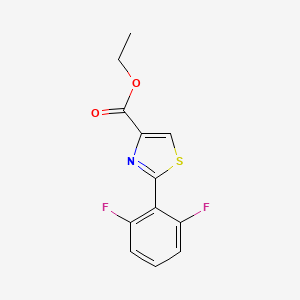
![1-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1509486.png)
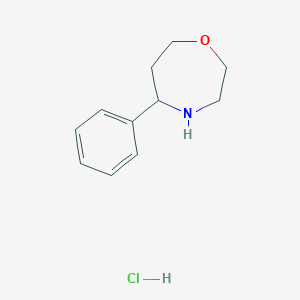
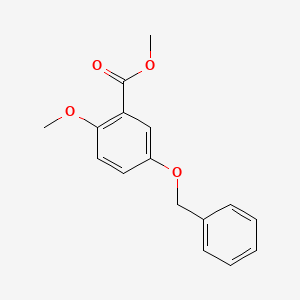
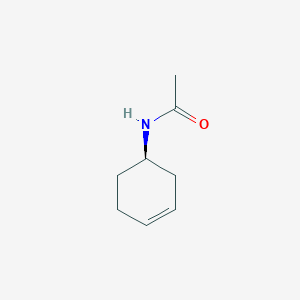
![6-(2-(Dimethoxymethyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1509504.png)
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B1509507.png)